Clorhidrato de 2-aminociclohexanona

Descripción general

Descripción

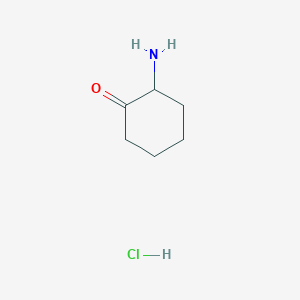

2-Aminocyclohexanone hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is primarily used in chemical synthesis and research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Síntesis Química

El “Clorhidrato de 2-aminociclohexanona” se utiliza en la síntesis química de varios compuestos. Tiene un peso molecular de 149.62 y un punto de fusión de 152-154°C . Normalmente se almacena a una temperatura de 4°C y está disponible en forma de polvo .

Cristalografía de Rayos X

El compuesto se ha estudiado utilizando cristalografía de rayos X . El grupo espacial de la estructura cristalina es P\bar1, con a=8.537 (1), b=5.223 (3), c=9.505 (1) Å . El grupo hidroxilo de la oxima adopta la conformación anti al grupo amino en estado sólido .

Síntesis de Indol de Fischer

El “this compound” se utiliza en la síntesis de indol de Fischer . Esta es una reacción química que produce el compuesto heterocíclico indol a partir de fenilhidrazina y un aldehído o cetona en condiciones ácidas .

Síntesis de 1-Oxo-1,2,3,4-Tetrahidrocarbazoles

El compuesto se utiliza en la síntesis de 1-oxo-1,2,3,4-tetrahidrocarbazoles . Esta síntesis se logra haciendo reaccionar “Clorhidratos de 2-aminociclohexanona” con varios clorhidratos de fenilhidrazina .

Seguridad y Manipulación

El compuesto está clasificado en la clase de peligro GHS07 . Tiene frases de peligro H302, H315, H319, H335, y frases de precaución P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Almacenamiento y Estabilidad

El “this compound” normalmente se almacena a una temperatura de 4°C . Está disponible en forma de polvo y es estable en condiciones normales .

Mecanismo De Acción

- The primary target of 2-Aminocyclohexanone hydrochloride is likely an enzyme or receptor involved in specific biochemical processes. Unfortunately, detailed information about the exact target remains limited in the available literature .

- In the case of 2-Aminocyclohexanone hydrochloride, it may react with hydroxylamine (NH₂OH) to form an oxime. This process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone group, leading to the formation of an oxime (a nitrogen-containing functional group) .

Target of Action

Mode of Action

: Kitano, Y., Matsukuma, Y., Imamura, S., Takagi, R., & Ashida, T. (1983). The X-Ray Structure of 2-Aminocyclohexanone Oxime Hydrochloride. Bulletin of the Chemical Society of Japan, 56(5), 1545–1546. DOI: 10.1246/bcsj.56.1545 : Formation of oximes and hydrazones (video). Khan Academy. Link

Análisis Bioquímico

Biochemical Properties

2-Aminocyclohexanone hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the oxidation-reduction processes, such as cytochrome P450 enzymes. These interactions often result in the formation of oximes and hydrazones, which are important intermediates in biochemical pathways . The nature of these interactions is typically characterized by the formation of covalent bonds between 2-Aminocyclohexanone hydrochloride and the active sites of the enzymes.

Cellular Effects

2-Aminocyclohexanone hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-Aminocyclohexanone hydrochloride involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, 2-Aminocyclohexanone hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminocyclohexanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Aminocyclohexanone hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Aminocyclohexanone hydrochloride has been observed to cause changes in cellular metabolism and gene expression in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Aminocyclohexanone hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.

Metabolic Pathways

2-Aminocyclohexanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of certain metabolites in the body.

Transport and Distribution

The transport and distribution of 2-Aminocyclohexanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

2-Aminocyclohexanone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Aminocyclohexanone hydrochloride can be synthesized through the reduction of 2-nitrocyclohexanone. The process involves the use of hydrogen gas in the presence of a platinum catalyst in an ethanol solution. The reaction is carried out under a nitrogen atmosphere and is typically completed within a few hours .

Industrial Production Methods

In industrial settings, the synthesis of 2-Aminocyclohexanone hydrochloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: It can be reduced further to form amines or other reduced products.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxid

Actividad Biológica

Overview

2-Aminocyclohexanone hydrochloride (CAS No. 6946-05-0) is a cyclic amine characterized by its unique structure, which includes an amino group and a ketone group attached to a cyclohexane ring. This compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a precursor for biologically active molecules .

- Molecular Formula : C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol

- Physical State : Solid

- Boiling Point : Not specified

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

2-Aminocyclohexanone hydrochloride exhibits its biological activity through several mechanisms:

- Reactivity with Biological Targets : As an amine and ketone, it can interact with proteins and enzymes, potentially modifying their functions.

- Formation of Derivatives : The compound can react with hydroxylamine to form oximes or with hydrazine to yield hydrazones, indicating its versatility in biochemical pathways.

- Pharmacokinetics : It is likely well absorbed in the body, metabolized by various enzymes, and excreted via the kidneys, similar to other amines and ketones.

Biological Activities

Research indicates that 2-Aminocyclohexanone hydrochloride may possess various biological activities:

Synthesis and Applications

A notable study highlighted the use of 2-Aminocyclohexanone hydrochloride in synthesizing indolo[2,3-a]carbazoles. In this process, the compound was reacted with substituted arylhydrazines under acidic conditions to yield complex heterocyclic structures. The yields from these reactions were documented in various trials, showcasing the compound's utility in organic synthesis .

Fragmentation Patterns

Recent research utilizing mass spectrometry has explored the fragmentation patterns of related compounds, providing insights into the structural characteristics that may influence biological activity. This research underscores the importance of understanding how structural variations affect reactivity and interaction with biological systems .

Comparative Analysis

To better understand the unique properties of 2-Aminocyclohexanone hydrochloride, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminocyclohexanol | Hydroxyl group instead of ketone | Similar reactivity; potential medicinal uses |

| 2-Phenyl-2-aminocyclohexanone | Contains a phenyl group | Different physiological effects; ketamine analogue |

| Cyclohexanone | Lacks amino group | Primarily used as a solvent; less biological activity |

Propiedades

IUPAC Name |

2-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHZKLDCXNJLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460786 | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-05-0 | |

| Record name | 6946-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 2-Aminocyclohexanone hydrochloride in organic synthesis?

A1: 2-Aminocyclohexanone hydrochloride serves as a valuable building block in synthesizing complex heterocyclic compounds. Specifically, it reacts with various phenylhydrazine hydrochlorides to produce 1-oxo-1,2,3,4-tetrahydrocarbazoles via Fischer indole synthesis. [] This reaction proceeds under mild conditions and offers a convenient, efficient route to these important structural motifs. []

Q2: Can you describe the mechanistic insights into the formation of 2-Aminocyclohexanone hydrochloride from N,N-Dichlorocyclohexylamine?

A2: Research using ¹⁴C-labeled N,N-Dichlorocyclohexylamine reveals that its conversion to 2-Aminocyclohexanone hydrochloride closely resembles the Neber rearrangement. [] Treatment with sodium methoxide followed by hydrochloric acid leads to ¹⁴C incorporation predominantly at the carbonyl carbon of 2-Aminocyclohexanone hydrochloride. [] This suggests a mechanism involving a nitrene intermediate and subsequent ring expansion, ultimately yielding the observed product.

Q3: Are there any notable degradation reactions associated with 2-Aminocyclohexanone hydrochloride?

A3: Yes, 2-Aminocyclohexanone hydrochloride undergoes deaminative diazotization, forming cyclopentanecarboxylic acid as a major product, alongside other minor compounds. [] This reaction pathway can be utilized for further derivatization or degradation studies of the parent compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.